

An In-depth Technical Guide to Ginsenoside Rk1: Structure, Properties, and Mechanisms

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Compound of Interest

Compound Name: Ginsenoside Rk1

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Introduction

Ginsenoside Rk1 is a rare, protopanaxadiol (PPD)-type saponin that is not typically found in raw or air-dried ginseng. It is a unique component created through the high-temperature processing of Panax ginseng C.A. Meyer, such as in the preparation of red ginseng or black ginseng.[1][2] **Ginsenoside Rk1** is primarily derived from the dehydration or heating of Ginsenoside Rg3.[3] Emerging research has highlighted its significant and varied pharmacological activities, including potent anti-cancer, anti-inflammatory, and neuroprotective effects, making it a compound of high interest for therapeutic development.[1][4] This guide provides a comprehensive technical overview of its chemical structure, physicochemical and pharmacological properties, key signaling pathways, and detailed experimental protocols.

Chemical Structure and Physicochemical Properties

Ginsenoside Rk1 belongs to the dammarane family of triterpene saponins. Its structure consists of a four-ring steroid-like skeleton (aglycone) with two sugar moieties attached.[5]

 **Chemical Structure of Ginsenoside Rk1** **Figure 1.** 2D Chemical Structure of **Ginsenoside Rk1**. [6]

Physicochemical Data

The key physicochemical properties of **Ginsenoside Rk1** are summarized below. It is characterized as a white, powdered substance.[3] Its solubility profile indicates it is soluble in organic solvents like DMSO and methanol but insoluble in water.[7]

Property	Value	Source(s)
Molecular Formula	C ₄₂ H ₇₀ O ₁₂	[6][8]
Molecular Weight	767.01 g/mol	[6][8]
CAS Number	494753-69-4	[6][8]
Appearance	White Powder	[3]
Purity	≥95% (Commercially available)	[3][8]
Solubility	Soluble in DMSO (≥100 mg/mL), Methanol; Insoluble in Water	[3][7]
Storage	-20°C, desiccated, protected from light	[7]
Melting Point	Data not available in searched literature. (Isomer Rz1: 188-191 °C)	[2]
Optical Rotation	Data not available in searched literature.	

NMR Spectral Data

The complete ¹H-NMR and ¹³C-NMR spectral assignments are crucial for the unambiguous identification and structural confirmation of **Ginsenoside Rk1**. The following data were recorded in pyridine-d₅ (C₅D₅N).[9]

Table 1: ¹H-NMR and ¹³C-NMR Spectral Data for **Ginsenoside Rk1** in C₅D₅N[9]

Position	¹³ C-NMR (δc)	¹ H-NMR (δH, mult., J in Hz)
Aglycone		
1	39.5	1.03 m, 1.95 m
2	28.2	2.25 m, 2.03 m
3	88.8	3.45 dd (11.5, 4.0)
4	39.7	
5	56.6	1.05 d (11.0)
6	18.8	1.55 m, 1.62 m
7	35.3	1.51 m, 2.38 m
8	40.2	
9	50.3	2.02 m
10	37.4	
11	32.3	1.75 m, 1.65 m
12	70.8	4.25 dd (11.5, 4.5)
13	49.3	2.45 m
14	51.7	
15	31.4	1.78 m, 1.35 m
16	26.8	2.15 m, 2.55 m
17	54.9	2.35 d (9.5)
18	16.0	1.15 s
19	17.5	1.35 s
20	148.5	
21	110.6	4.95 s, 5.25 s
22	36.3	2.35 m, 2.25 m

Position	¹³ C-NMR (δc)	¹ H-NMR (δH, mult., J in Hz)
23	23.2	2.15 m
24	125.1	5.28 t (7.0)
25	131.7	
26	25.9	1.75 s
27	17.8	1.68 s
28	28.5	0.98 s
29	16.9	0.93 s
30	17.5	1.05 s
Inner Glc (C-3)		
1'	105.7	4.95 d (7.5)
2'	84.1	4.35 dd (8.5, 8.0)
3'	78.2	4.28 t (8.5)
4'	71.8	4.15 t (9.0)
5'	78.1	3.95 m
6'	63.0	4.45 m, 4.35 m
Outer Glc (C-2')		
1"	106.8	5.35 d (7.5)
2"	77.5	4.15 dd (8.5, 8.0)
3"	79.1	4.25 t (8.5)
4"	72.0	4.18 t (9.0)
5"	78.9	3.98 m

| 6" | 63.2 | 4.55 m, 4.45 m |

Pharmacological Properties

Ginsenoside Rk1 exhibits a wide spectrum of biological activities, with significant potential in oncology, inflammatory diseases, and neurodegenerative disorders.[\[1\]](#)

Anti-Cancer Activity

Rk1 has demonstrated potent cytotoxic and pro-apoptotic effects across a variety of cancer cell lines. It can induce cell cycle arrest, trigger apoptosis through both intrinsic and extrinsic pathways, and inhibit key cancer-promoting signaling cascades.[\[10\]](#)[\[11\]](#)

Anti-Inflammatory Activity

Rk1 exerts strong anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. It achieves this by suppressing key inflammatory signaling pathways such as NF- κ B and Jak2/Stat3.

Neuroprotective Effects

Studies have shown that Rk1 can protect neuronal cells from oxidative stress and excitotoxicity. It has been investigated for its potential in ameliorating the pathological changes associated with Alzheimer's disease by stimulating protective pathways like AMPK/Nrf2.

Quantitative Pharmacological Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of **Ginsenoside Rk1** in various biological assays.

Table 2: IC₅₀ Values of **Ginsenoside Rk1**

Activity	Cell Line / Model	IC ₅₀ Value	Source(s)
Anti-inflammatory	TNF- α -induced NF- κ B expression (HepG2 cells)	0.75 μ M	
Anti-cancer	Human Liver Cancer (MHCC-97H cells)	~8.5 μ g/mL (~11.1 μ M)	[11]

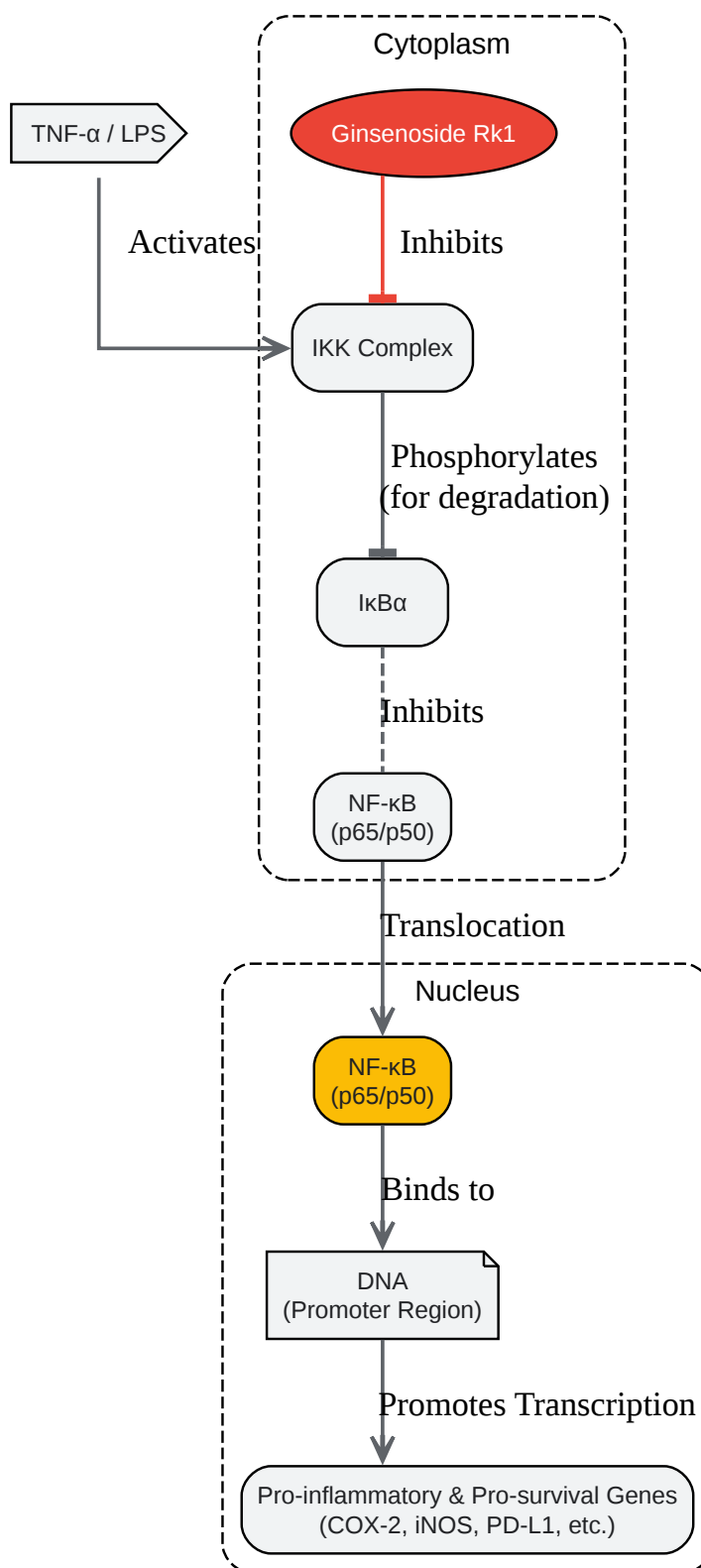
| Anti-cancer | Lung Squamous Carcinoma (SK-MES-1 cells) | 82.2 μ M (EC₅₀) | |

Key Signaling Pathways Modulated by Ginsenoside Rk1

Ginsenoside Rk1 exerts its pharmacological effects by modulating several critical intracellular signaling pathways.

Inhibition of the NF- κ B Pathway

The Nuclear Factor-kappa B (NF- κ B) pathway is a central regulator of inflammation, immunity, and cell survival. In many cancers and inflammatory conditions, this pathway is constitutively active. **Ginsenoside Rk1** has been shown to block the NF- κ B signaling pathway, preventing the transcription of pro-inflammatory cytokines, COX-2, iNOS, and the immune checkpoint protein PD-L1.^{[9][10]} This inhibition contributes significantly to its anti-inflammatory and anti-cancer properties.

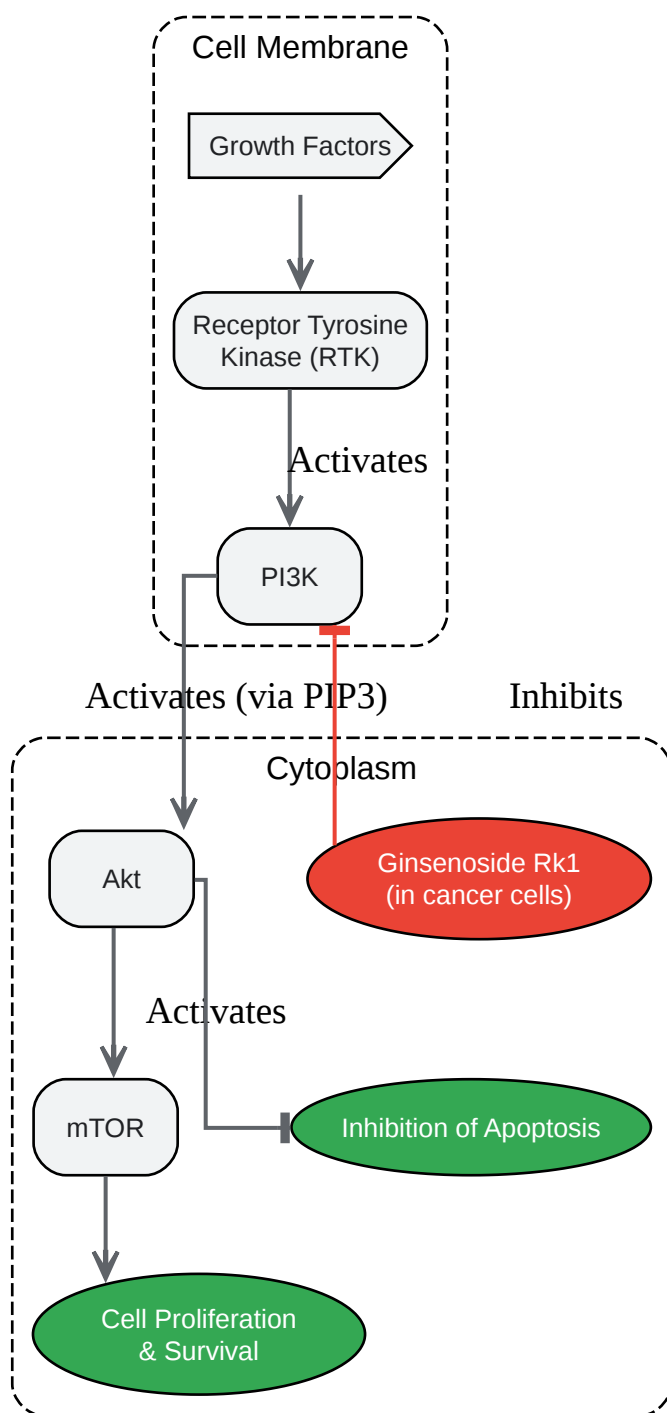


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Ginsenoside Rk1 inhibits the NF-κB signaling pathway.

Modulation of the PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for regulating cell survival, proliferation, and growth. Dysregulation of this pathway is common in cancer. **Ginsenoside Rk1** has been found to inhibit the PI3K/Akt pathway, which can lead to the induction of apoptosis in cancer cells. Conversely, in other contexts, such as protecting melanocytes from oxidative injury, Rk1 can activate this pathway to promote cell survival via downstream effectors like Nrf2/HO-1.[3]

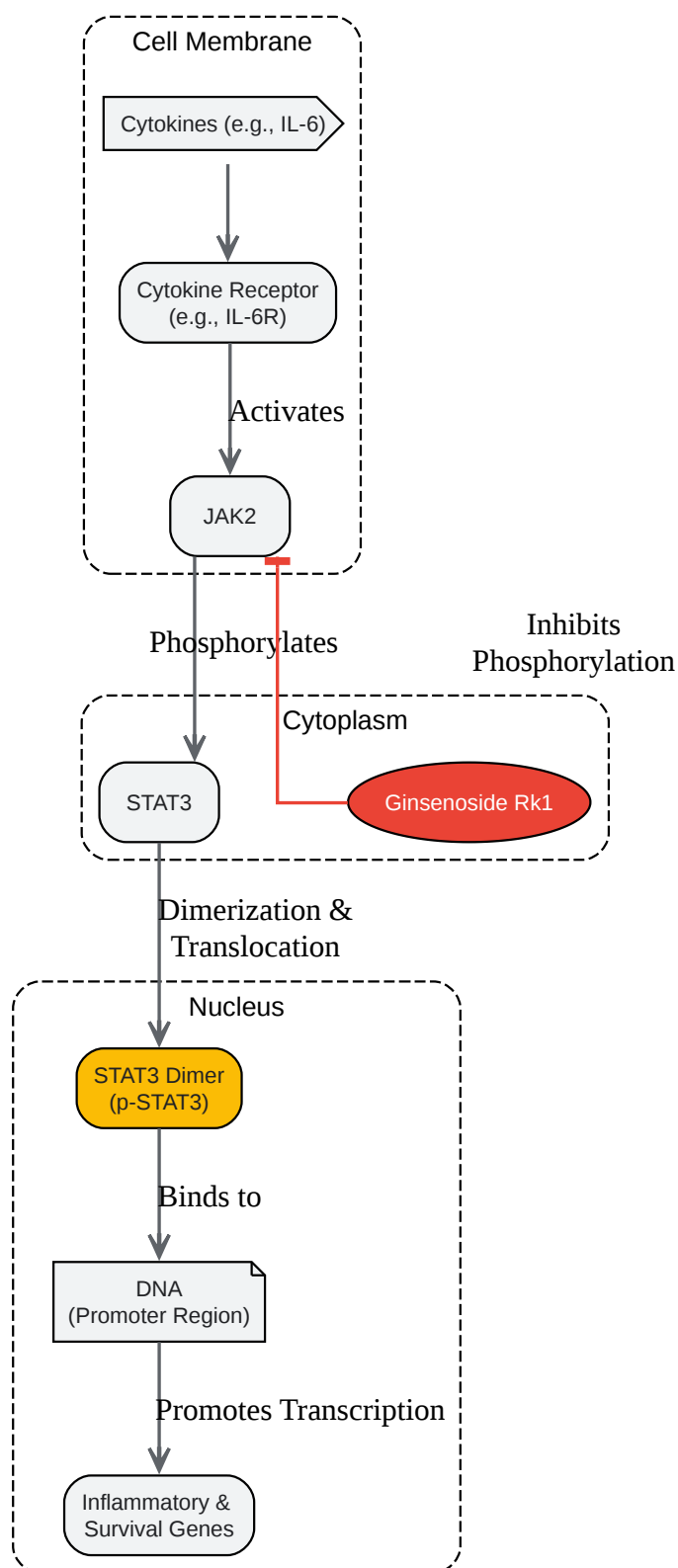


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Rk1 inhibits the PI3K/Akt pathway in cancer cells.

Inhibition of the Jak2/Stat3 Pathway

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is critical for cytokine signaling. The Jak2/Stat3 cascade, in particular, is often implicated in inflammatory responses and tumorigenesis. In lipopolysaccharide (LPS)-stimulated macrophages, **Ginsenoside Rk1** has been shown to inhibit the phosphorylation, and thus activation, of both Jak2 and Stat3, leading to a reduction in the expression of inflammatory mediators.



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Ginsenoside Rk1 inhibits the Jak2/Stat3 pathway.

Experimental Protocols

This section outlines key methodologies for the extraction, quantification, and biological evaluation of **Ginsenoside Rk1**.

General Experimental Workflow

The overall process from raw material to biological assessment follows a standardized workflow.



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